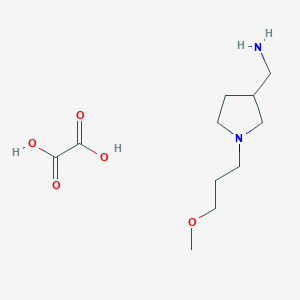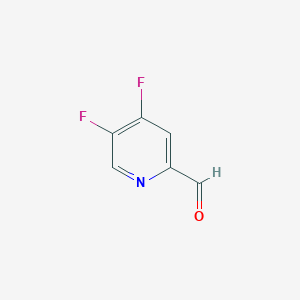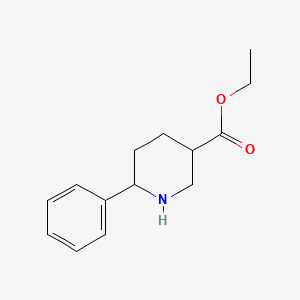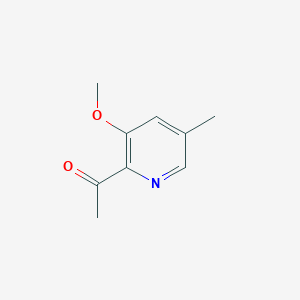
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. This compound is characterized by the presence of a chloro group at the 2-position and two methoxy groups at the 2,4-positions on the phenyl ring, attached to a nicotinonitrile core. Nicotinonitriles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
The synthesis of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the corresponding nicotinonitrile derivative. The chloro group is then introduced using thionyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate, resulting in the formation of hydrazino derivatives.
Substitution: The chloro group can be substituted with different amines, such as benzyl amine or piperonyl amine, to form various derivatives.
Common reagents used in these reactions include ammonium acetate, thionyl chloride, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of materials with specific optical and electrical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some nicotinonitrile derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: This compound has a similar structure but with an amide group instead of a nitrile group.
2-Amino-4,6-diphenylnicotinonitriles: These compounds have different substituents on the nicotinonitrile core and exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H11ClN2O2 |
|---|---|
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
2-chloro-4-(2,4-dimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-9-3-4-11(13(7-9)19-2)10-5-6-17-14(15)12(10)8-16/h3-7H,1-2H3 |
Clave InChI |
ONTJOBXVCJDITA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(C(=NC=C2)Cl)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)


![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)








